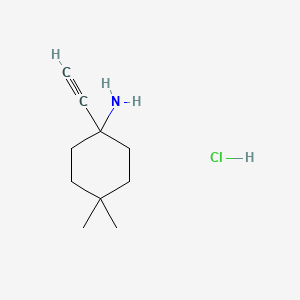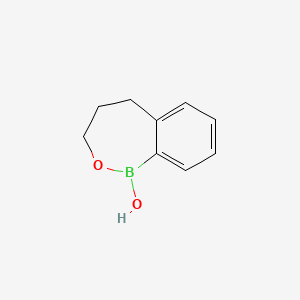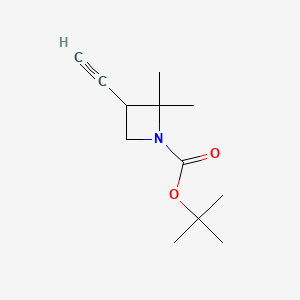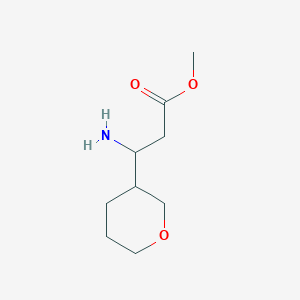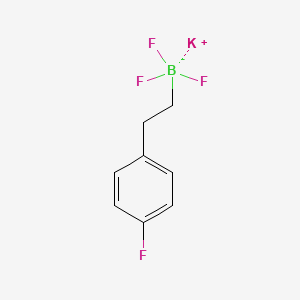
Potassium trifluoro(4-fluorophenethyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(4-fluorophenethyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are recognized for their moisture and air stability, making them valuable reagents in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(4-fluorophenethyl)borate typically involves the reaction of 4-fluorophenethylboronic acid with potassium bifluoride. The reaction proceeds as follows:
4-fluorophenethylboronic acid+potassium bifluoride→potassium trifluoro(4-fluorophenethyl)borate
This method ensures the formation of a stable trifluoroborate salt, which can be isolated and purified under standard laboratory conditions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger batch sizes. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Potassium trifluoro(4-fluorophenethyl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding boronic acids or esters.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines under mild conditions.
Cross-Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate or potassium acetate in organic solvents.
Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Substitution Reactions: Yield substituted phenethyl derivatives.
Cross-Coupling Reactions: Produce biaryl compounds.
Oxidation Reactions: Result in boronic acids or esters.
Aplicaciones Científicas De Investigación
Potassium trifluoro(4-fluorophenethyl)borate has diverse applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through its role as a nucleophilic reagent in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the mechanism involves the transmetalation of the trifluoroborate group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .
Comparación Con Compuestos Similares
- Potassium trifluoro(4-bromophenyl)borate
- Potassium trifluoro(4-methoxyphenyl)borate
- Potassium trifluoro(4-formylphenyl)borate
Comparison: Potassium trifluoro(4-fluorophenethyl)borate is unique due to its specific substitution pattern on the phenethyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. Its fluorine substitution enhances its electron-withdrawing properties, making it particularly useful in reactions requiring high reactivity and selectivity .
Propiedades
Fórmula molecular |
C8H8BF4K |
|---|---|
Peso molecular |
230.05 g/mol |
Nombre IUPAC |
potassium;trifluoro-[2-(4-fluorophenyl)ethyl]boranuide |
InChI |
InChI=1S/C8H8BF4.K/c10-8-3-1-7(2-4-8)5-6-9(11,12)13;/h1-4H,5-6H2;/q-1;+1 |
Clave InChI |
VVDALFTWPQQSID-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCC1=CC=C(C=C1)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


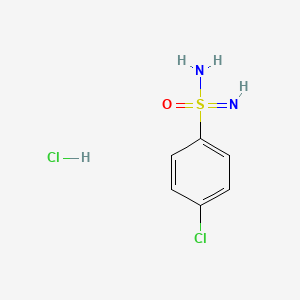
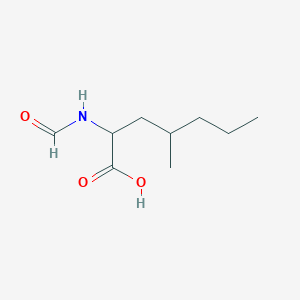
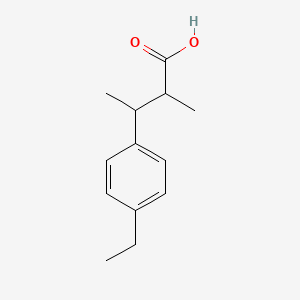
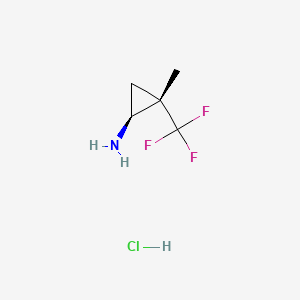
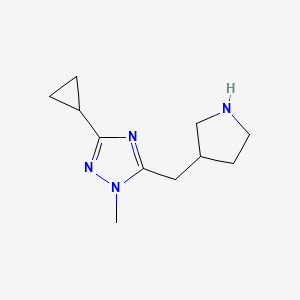
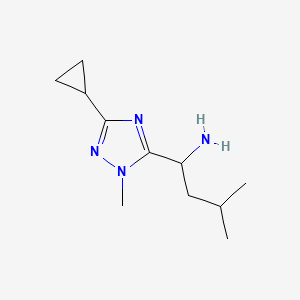
![lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)
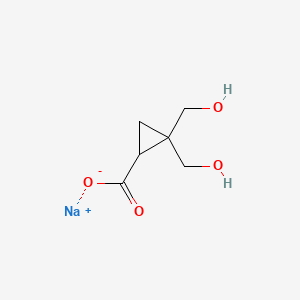
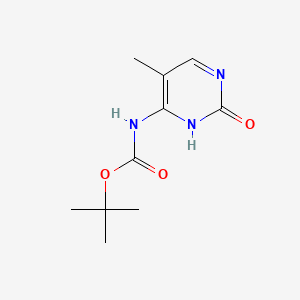
![N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride](/img/structure/B13482751.png)
